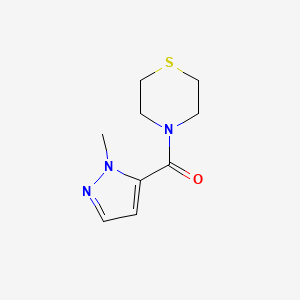

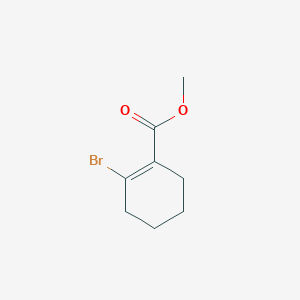

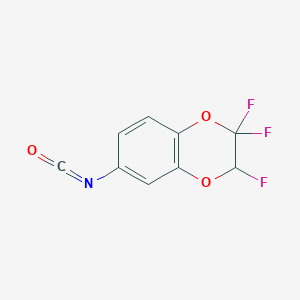

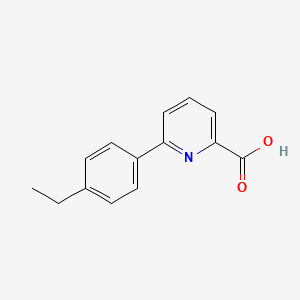

![molecular formula C8H10FN3 B6307000 2-[(2-fluorophenyl)methyl]guanidine CAS No. 704-98-3](/img/structure/B6307000.png)

2-[(2-fluorophenyl)methyl]guanidine

Vue d'ensemble

Description

2-[(2-Fluorophenyl)methyl]guanidine is an organic compound that features a guanidine group attached to a 2-fluorophenylmethyl moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and biological activity.

Mécanisme D'action

Target of Action

For instance, guanidine itself is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . It is also used in laboratory research as a protein denaturant .

Mode of Action

For example, guanidine appears to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . Another guanidine derivative, isopropoxy benzene guanidine (IBG), has been found to display efficient antibacterial activity against Gram-positive pathogens and Gram-negative pathogens with permeabilized outer membranes . IBG triggers cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP .

Biochemical Pathways

For instance, IBG combined with low levels of colistin enhances bacterial outer membrane permeability and increases the accumulation of reactive oxygen species .

Pharmacokinetics

A study on a similar compound, 18f-meta fluorobenzyl guanidine (mfbg), showed that it was rapidly absorbed and distributed, with a mean biological half-life of 195 hours . The urinary bladder received the highest radiation dose with a mean absorbed dose of 0.186 ± 0.195 mGy/MBq .

Result of Action

For example, IBG triggers cytoplasmic membrane damage, leading to the dissipation of proton motive force and accumulation of intracellular ATP .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-fluorophenyl)methyl]guanidine typically involves the reaction of 2-fluorobenzylamine with a guanidine derivative. One common method is the reaction of 2-fluorobenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N-phthaloylguanidines, which can then be deprotected to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Catalytic guanylation reactions using transition metals may also be employed to enhance efficiency and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-[(2-fluorophenyl)methyl]guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the guanidine group to amines or other reduced forms.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines.

Applications De Recherche Scientifique

2-[(2-fluorophenyl)methyl]guanidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research explores its potential as a drug candidate for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparaison Avec Des Composés Similaires

- 2-[(2-chlorophenyl)methyl]guanidine

- 2-[(2-bromophenyl)methyl]guanidine

- 2-[(2-methylphenyl)methyl]guanidine

Comparison: 2-[(2-fluorophenyl)methyl]guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and binding affinity compared to its chloro, bromo, and methyl analogs .

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJGQASJMHPZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C(N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220672 | |

| Record name | Guanidine, (o-fluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-98-3 | |

| Record name | Guanidine, (o-fluorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, (o-fluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.